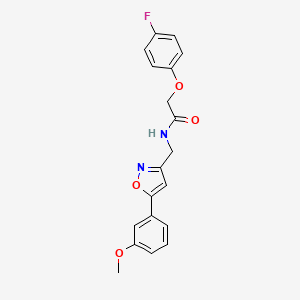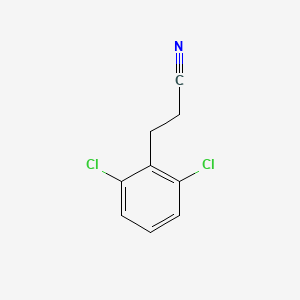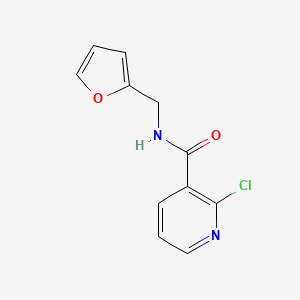
2-(4-fluorophenoxy)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds typically involves multi-step chemical reactions, starting from primary compounds or intermediates like 3-fluoro-4-cyanophenol, followed by various chemical transformations including acetylation, alkylation, and condensation reactions. For instance, the synthesis of novel acetamide derivatives often requires the reaction of substituted phenyl acetamides with fluorinated compounds, as demonstrated by Yang Man-li's study on 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides (Yang Man-li, 2008).
Molecular Structure Analysis
The molecular structure of compounds like "2-(4-fluorophenoxy)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)acetamide" can be analyzed using spectroscopic techniques such as NMR, IR, and Mass spectrometry. These techniques confirm the chemical structures by identifying characteristic functional groups and molecular fragments. For example, the structures of novel N-(3-chloro-4-fluorophenyl) acetamide derivatives were confirmed using 1H NMR, IR, and Mass spectra, as reported by K. Sunder and Jayapal Maleraju (K. Sunder & Jayapal Maleraju, 2013).
Applications De Recherche Scientifique
Antipsychotic Potential
A study focused on a compound structurally related to 2-(4-fluorophenoxy)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)acetamide, 2-(Diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl] acetamide, revealed antipsychotic-like properties in behavioral animal tests. This compound, which did not interact with dopamine receptors unlike typical antipsychotics, was found to be metabolized to an active and toxic form. The study highlights the potential of such compounds in developing new antipsychotic medications (Wise et al., 1987).
Imaging of Peripheral Benzodiazepine Receptors
In another study, compounds similar to 2-(4-fluorophenoxy)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)acetamide were synthesized and evaluated as radioligands for peripheral benzodiazepine receptors (PBR). These compounds, including N-(5-fluoro-2-phenoxyphenyl)-N-(2-[(18)F]fluoromethyl-5-methoxybenzyl)acetamide, showed potential in imaging PBR in brain regions with high densities of these receptors (Zhang et al., 2003).
Vascular Endothelial Growth Factor-A Inhibition
Research on a series of compounds, including 2-(4-benzoyl-phenoxy)-N-(4-phenyl-thiazol-2-yl)-acetamides, has indicated their efficacy in inhibiting Vascular Endothelial Growth Factor-A (VEGF-A). This indicates potential applications in cancer therapy, as VEGF-A plays a crucial role in angiogenesis associated with tumor growth (Prashanth et al., 2014).
Anti-inflammatory Activity
A study on N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides, structurally related to the compound , demonstrated significant anti-inflammatory activity. This suggests potential therapeutic applications in treating inflammatory conditions (Sunder & Maleraju, 2013).
Hypoglycemic Activity
Novel acetamide derivatives, such as 2-(4-((2, 4-dioxothiazolidin-5-ylidene) methyl)-2-methoxyphenoxy)-N-substituted acetamides, have been synthesized and shown to exhibit significant hypoglycemic activity, indicating their potential use in managing diabetes (Nikaljea et al., 2012).
Propriétés
IUPAC Name |
2-(4-fluorophenoxy)-N-[[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O4/c1-24-17-4-2-3-13(9-17)18-10-15(22-26-18)11-21-19(23)12-25-16-7-5-14(20)6-8-16/h2-10H,11-12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQBSKUMQTSCDFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NO2)CNC(=O)COC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenoxy)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[1-(4-bromobenzenesulfonyl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole](/img/structure/B2490557.png)
![methyl 2-bromo-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B2490560.png)



![N-[2-(Morpholin-4-YL)ethyl]-2-(3-phenyladamantan-1-YL)acetamide hydrochloride](/img/structure/B2490565.png)

![2-[2-(4-phenyl-1,3-thiazol-5-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2490570.png)
![cyclopentyl(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2490571.png)


![3-ethylbenzo[d]thiazol-2(3H)-imine](/img/structure/B2490577.png)